molecular formula C9H9FO2S B2943233 2,3-dihydro-1H-indene-1-sulfonyl fluoride CAS No. 2172145-34-3

2,3-dihydro-1H-indene-1-sulfonyl fluoride

Cat. No.: B2943233
CAS No.: 2172145-34-3
M. Wt: 200.23
InChI Key: YPAFXXDOKYLQOE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-1-sulfonyl fluoride (CAS: 2172145-34-3) is a bicyclic sulfonyl fluoride derivative with the molecular formula C₉H₉FO₂S (molecular weight: 200.23 g/mol). Its structure consists of a partially saturated indene ring system (2,3-dihydro-1H-indene) with a sulfonyl fluoride (-SO₂F) group at the 1-position. Key identifiers include:

  • SMILES: C1C(CC2=CC=CC=C21)S(=O)(=O)F
  • InChIKey: XVVQRMVKIXOUDN-UHFFFAOYSA-N .

Sulfonyl fluorides are valued in chemical synthesis and drug discovery for their stability and selective reactivity, particularly in covalent inhibitor design and "click chemistry" applications.

Properties

IUPAC Name

2,3-dihydro-1H-indene-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAFXXDOKYLQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-dihydro-1H-indene-1-sulfonyl fluoride can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene with sulfonyl fluoride reagents under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2,3-Dihydro-1H-indene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dihydro-1H-indene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1- vs. 2-Sulfonyl Fluoride

Structural differences lead to distinct physicochemical properties:

  • SMILES : C1C(CC2=CC=CC=C21)S(=O)(=O)F
  • InChIKey : AZYRZAFMGRKVHY-UHFFFAOYSA-N .
Property 1-Sulfonyl Fluoride 2-Sulfonyl Fluoride
Molecular Weight 200.23 g/mol 200.23 g/mol
Predicted CCS (Ų, [M+H]⁺) Not available 140.8
Adduct Stability Higher steric hindrance at 1-position Less steric hindrance at 2-position

Key Insight : Positional isomerism affects molecular shape and adduct stability, influencing analytical detection (e.g., ion mobility spectrometry) .

Functional Group Analogues

Sulfonyl Chloride Derivative

2,3-Dihydro-1H-indene-1-sulfonyl chloride (CAS 856642-17-6) replaces fluorine with chlorine:

  • Molecular Formula : C₉H₉ClO₂S
  • Molecular Weight : 232.69 g/mol .
Property Sulfonyl Fluoride Sulfonyl Chloride
Reactivity Hydrolytically stable Highly reactive, prone to hydrolysis
Applications Covalent inhibitors Intermediate in synthesis

Key Insight : Sulfonyl chlorides are more reactive but less stable, limiting their use in biological systems compared to sulfonyl fluorides .

Sulfonamide Derivative

2,3-Dihydro-1H-indene-1-sulfonamide (CAS 54949-92-7) replaces fluoride with an amine group:

  • Molecular Formula: C₉H₁₁NO₂S
  • Molecular Weight : 197.25 g/mol .
Property Sulfonyl Fluoride Sulfonamide
Biological Activity Limited data Antineoplastic potential (see LY186641)
Pharmacokinetics Not studied Long terminal half-life (~31 h)

Substituted Indene Derivatives

5-Sulfonamide Anticancer Agent (LY186641)

N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641) highlights the impact of substituent position:

  • Molecular Formula : C₁₆H₁₄ClN₃O₃S
  • Key Findings :
    • Dose-limiting methemoglobinemia at >20% serum levels .
    • Linear pharmacokinetics with prolonged metabolite half-lives (~3 days) .
Property 1-Sulfonyl Fluoride LY186641 (5-Sulfonamide)
Therapeutic Potential Underexplored Limited efficacy in Phase I
Toxicity Profile Unknown Methemoglobinemia, anemia

Key Insight : Substituent position (1 vs. 5) and functional group (fluoride vs. sulfonamide) critically influence biological activity and toxicity .

Biological Activity

2,3-Dihydro-1H-indene-1-sulfonyl fluoride (CAS No. 2172145-34-3) is a sulfonyl fluoride compound with significant potential in biological research due to its unique structure and reactivity. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C9H9FO2S
  • Molecular Weight : 200.23 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CC2=CC=CC=C2C1S(=O)(=O)F

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of various enzymatic activities, affecting numerous biological pathways. The sulfonyl fluoride group is particularly reactive, allowing it to participate in diverse biochemical reactions.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by covalently modifying active site residues. This property is particularly useful in the development of chemical probes for studying enzyme functions and pathways.

Enzyme Target Effect of Compound Reference
Cereblon (CRBN)Covalent binding leading to inhibition
Various proteasesInhibition through active site modification

Case Studies

  • Cereblon Interaction : A study developed sulfonyl fluoride probes that engage the cereblon E3 ubiquitin ligase complex. These probes demonstrated varying binding potencies and highlighted the potential for this compound in probing cellular mechanisms involving CRBN .
  • Chemical Probes Development : Further research into structure–activity relationships revealed that modifications to the sulfonyl fluoride structure could enhance binding affinity and selectivity for specific protein targets, showcasing its utility in drug discovery .

Applications in Research

The compound serves as a versatile tool in both organic synthesis and biological research:

  • Medicinal Chemistry : It is being investigated as a potential pharmaceutical intermediate due to its reactivity and ability to modify biological macromolecules.
  • Chemical Biology : Its role as a chemical probe allows researchers to dissect complex biological systems by selectively inhibiting target proteins.

Comparison with Related Compounds

When compared to other sulfonyl fluoride compounds like methanesulfonyl fluoride and benzenesulfonyl fluoride, this compound exhibits distinct reactivity patterns due to its unique dihydroindene structure. This may confer different biological activities and applications.

Compound Unique Features Biological Activity
This compoundDihydroindene structureEnzyme inhibition, chemical probe
Methanesulfonyl fluorideSimple structureGeneral enzyme inhibition
Benzenesulfonyl fluorideAromatic structureBroad spectrum enzyme interactions

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